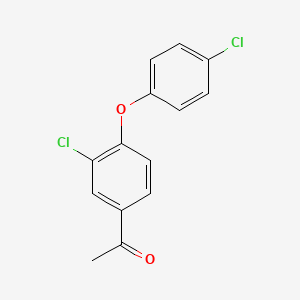
1-(3-Chloro-4-(4-chlorophenoxy)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-(4-chlorophenoxy)phenyl)ethanone is an organic compound with the molecular formula C14H10Cl2O2. It is known for its role as an intermediate in the synthesis of various agrochemicals, particularly fungicides like difenoconazole . The compound features a chlorinated phenyl ring and a phenoxy group, making it a versatile building block in organic synthesis.
Métodos De Preparación
The synthesis of 1-(3-Chloro-4-(4-chlorophenoxy)phenyl)ethanone typically involves the reaction of 3-chloro-4-(4-chlorophenoxy)benzaldehyde with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating and stirring to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(3-Chloro-4-(4-chlorophenoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-(4-chlorophenoxy)phenyl)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, particularly agrochemicals.
Medicine: Research into its derivatives explores potential therapeutic applications, such as antifungal agents.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-4-(4-chlorophenoxy)phenyl)ethanone and its derivatives involves the inhibition of specific enzymes or pathways in target organisms. For example, difenoconazole, a derivative, inhibits sterol demethylation in fungi, disrupting cell membrane synthesis and leading to fungal cell death . The molecular targets and pathways involved vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
1-(3-Chloro-4-(4-chlorophenoxy)phenyl)ethanone can be compared with similar compounds such as:
Difenoconazole: A triazole fungicide with a similar chlorinated phenyl structure, used for its broad-spectrum antifungal activity.
Rafoxanide: A halogenated salicylanilide used as an anthelmintic, which also features a chlorinated phenyl ring. The uniqueness of this compound lies in its versatility as an intermediate for synthesizing various biologically active compounds, particularly in the agrochemical industry.
Propiedades
Fórmula molecular |
C14H10Cl2O2 |
|---|---|
Peso molecular |
281.1 g/mol |
Nombre IUPAC |
1-[3-chloro-4-(4-chlorophenoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H10Cl2O2/c1-9(17)10-2-7-14(13(16)8-10)18-12-5-3-11(15)4-6-12/h2-8H,1H3 |
Clave InChI |
PZRRGEMTSBYETR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


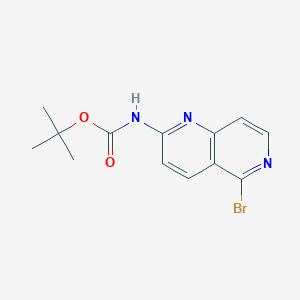
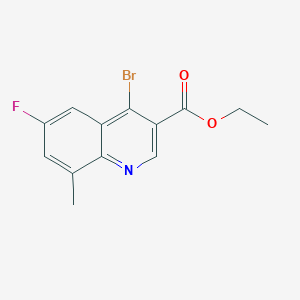

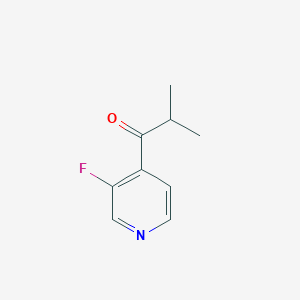
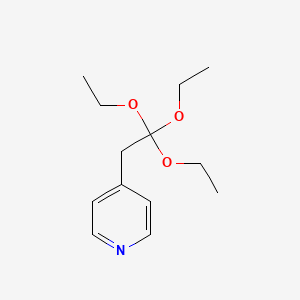
![(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B13004237.png)
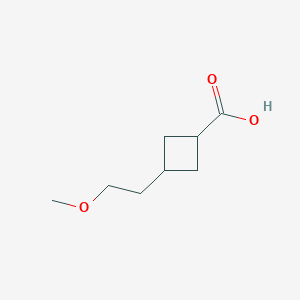
![tert-Butyl ((3aS,6aR)-5-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13004257.png)
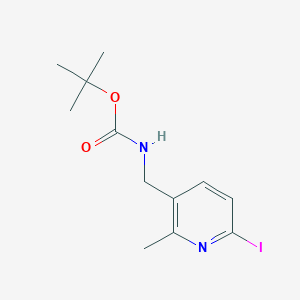
![7-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B13004278.png)
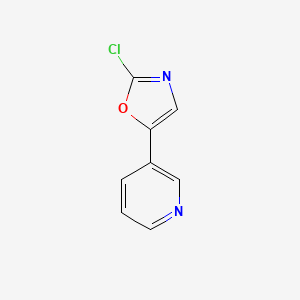
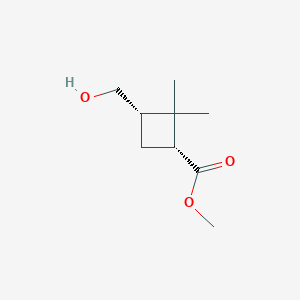
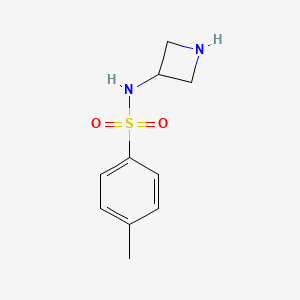
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B13004303.png)
